molecular formula C18H20N2O B092440 Fantridone CAS No. 17692-37-4

Fantridone

Cat. No.: B092440
CAS No.: 17692-37-4
M. Wt: 280.4 g/mol
InChI Key: TVPFRFLDGAWGAM-UHFFFAOYSA-N
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Description

. It is known for its unique chemical structure and properties, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fantridone can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Fantridone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups .

Scientific Research Applications

Fantridone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has potential therapeutic applications and is being investigated for its effects on various medical conditions.

    Industry: this compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Fantridone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-(3-(trifluoromethyl)phenyl)-2,6-dimethylpyrimidine: A compound with a similar structure but different substituents.

    2,6-dimethylpyrimidine derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

Fantridone is unique due to its specific trifluoromethyl and dimethylpyrimidine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-[3-(dimethylamino)propyl]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19(2)12-7-13-20-17-11-6-5-9-15(17)14-8-3-4-10-16(14)18(20)21/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPFRFLDGAWGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864795
Record name 5-[3-(Dimethylamino)propyl]phenanthridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-37-4
Record name Fantridone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Dimethylamino)propyl]phenanthridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANTRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5M8L6357X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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